Roxatidine acetate

Description

Historical Context of H2-Receptor Antagonists in Gastroenterology

The mid-1970s marked a significant turning point in the management of gastrointestinal disorders with the introduction of histamine (B1213489) H2-receptor antagonists. Prior to this, conventional antihistamines, primarily targeting H1 receptors, had no effect on gastric acid production, leading researchers to hypothesize the existence of different histamine receptor types. newdrugapprovals.org Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) spearheaded the development of the first H2RA, cimetidine (B194882), which was subsequently marketed in 1976. newdrugapprovals.org This breakthrough revolutionized the treatment of acid-peptic diseases, including duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD), by offering a targeted approach to reduce stomach acid. newdrugapprovals.orgnih.gov Following cimetidine, other H2RAs such as ranitidine (B14927), famotidine (B1672045), and nizatidine (B1679011) emerged, further expanding the therapeutic options. newdrugapprovals.orgnih.govuni.lu While the advent of proton pump inhibitors (PPIs) later offered even greater efficacy in acid suppression, H2RAs continue to hold relevance in specific clinical scenarios, particularly for short-term relief or episodic symptoms. newdrugapprovals.orguni.lu

The Role of Histamine H2 Receptors in Gastric Physiology

Histamine H2 receptors are a specific subtype of G protein-coupled receptors that bind histamine, a ubiquitous messenger molecule. nih.gov These receptors are predominantly located on the parietal cells within the stomach lining. newdrugapprovals.orgnih.govcharchem.orgnih.gov The primary physiological function of histamine H2 receptors in the stomach is to stimulate the production and secretion of hydrochloric acid, a key component of gastric juice. newdrugapprovals.orgnih.govcharchem.orgnih.govnih.govfishersci.ca

The mechanism by which H2 receptors mediate gastric acid secretion involves a cascade of intracellular events. Upon activation by histamine, the H2 receptor initiates a signaling pathway that leads to the activation of adenylate cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an increase in intracellular cAMP levels. The elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates specific proteins within the parietal cell. This phosphorylation cascade ultimately leads to the activation of the H+/K+ ATPase, commonly known as the proton pump, located on the parietal cell membrane. The proton pump is responsible for secreting hydrogen ions into the stomach lumen, thereby increasing gastric acidity. charchem.orgfishersci.ca H2-receptor antagonists exert their therapeutic effect by competitively blocking these receptors, consequently inhibiting the stimulatory action of histamine and reducing gastric acid secretion. newdrugapprovals.orgfishersci.cawikipedia.org

Roxatidine (B1205453) Acetate (B1210297) as a Prodrug in the H2-Receptor Antagonist Class

Roxatidine acetate is recognized as a specific and competitive histamine H2-receptor antagonist. wikipedia.orgmims.com It is employed in the treatment of various upper gastrointestinal disorders characterized by excessive gastric acid, including gastric ulcers, duodenal ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and gastritis. mims.com

This compound functions as a prodrug. wikipedia.org Following oral administration, it is rapidly and extensively absorbed, demonstrating a bioavailability of approximately 80-95%. mims.com Once absorbed, this compound undergoes rapid metabolism to its primary, active desacetyl metabolite, known as Roxatidine. wikipedia.orgmims.com This conversion is facilitated by esterases present in various biological compartments, including the small intestine, plasma, and liver. It is this active metabolite, Roxatidine, that is primarily responsible for the observed in vivo pharmacological effects of the drug.

This compound, and its active metabolite Roxatidine, possess structural features that distinguish them within the H2-receptor antagonist class. While many H2RAs share a common pharmacophore designed to interact with the histamine H2 receptor, Roxatidine is noted as belonging to the "phenyl ethers" group and has been described as a "fourth generation" antiulcer product, following compounds like cimetidine, ranitidine, and famotidine.

A notable functional distinction arising from its structure is that this compound exhibits no antiandrogenic effects and does not significantly interfere with drug-metabolizing enzymes in the liver. wikipedia.org This contrasts with some earlier H2RAs, such as cimetidine, which are known to inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions. Furthermore, Roxatidine has been reported to demonstrate higher antisecretory potency compared to some earlier H2RAs, with studies indicating it can be 3-6 times more potent than cimetidine and approximately twice as potent as ranitidine in suppressing gastric acid secretion. These pharmacological differences underscore the structural optimizations that differentiate this compound within its class.

Compound Names and PubChem CIDs

Structure

2D Structure

3D Structure

Properties

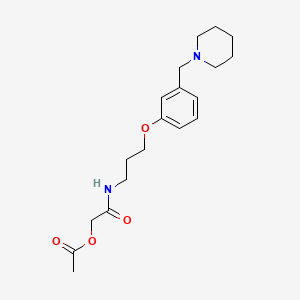

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZFNFIKUPEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048325 | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78628-28-1 | |

| Record name | Roxatidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacodynamics of Roxatidine Acetate

Mechanisms of Action at the Molecular and Cellular Levels

Roxatidine (B1205453) acetate (B1210297) exerts its effects primarily through the competitive blockade of histamine (B1213489) H2 receptors on gastric parietal cells. drugbank.comhmdb.caontosight.ai This interaction initiates a cascade of intracellular events that ultimately leads to a reduction in gastric acid secretion.

Competitive Inhibition of Histamine at Parietal Cell H2 Receptors

The principal mechanism of roxatidine acetate is its role as a competitive inhibitor of histamine at the H2 receptors located on the surface of parietal cells in the stomach. drugbank.comnih.govhmdb.ca By binding to these receptors, roxatidine prevents histamine, a key stimulant of acid secretion released from enterochromaffin-like (ECL) cells, from exerting its effects. drugbank.comnih.gov This antagonistic action is selective for H2 receptors, and roxatidine has demonstrated a high affinity for these sites. ncats.ioresearchgate.net

Modulation of Intracellular Cyclic AMP Concentrations

The binding of histamine to H2 receptors on parietal cells normally activates adenylate cyclase, leading to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov This second messenger, in turn, activates protein kinases that stimulate the H+,K+-ATPase proton pump, the final step in acid secretion. By competitively blocking the H2 receptor, roxatidine prevents this histamine-induced rise in intracellular cAMP levels, thereby downregulating the activity of the proton pump and reducing the secretion of hydrogen ions into the gastric lumen. frontiersin.orgnih.gov

Antisecretory Potency and Efficacy in Gastric Acid Secretion

The molecular actions of this compound translate into a potent and dose-dependent inhibition of both basal and stimulated gastric acid secretion. nih.govnih.gov

Inhibition of Basal Gastric Acid Secretion

Roxatidine is a potent inhibitor of basal gastric acid secretion, which is the acid produced in the fasting state. nih.govresearchgate.net Studies have shown that roxatidine can significantly reduce basal gastric acid output. researchgate.net For instance, in rats, this compound has been shown to be a strong inhibitor of basal acid secretion. researchgate.net This effect is crucial for maintaining a higher intragastric pH, particularly during the night, which is important for the healing of peptic ulcers.

Inhibition of Stimulated Gastric Acid Secretion (e.g., meal-stimulated)

This compound is also highly effective at inhibiting gastric acid secretion stimulated by various factors, including meals. drugbank.comnih.govhmdb.ca A dose-response study in healthy male volunteers demonstrated a significant, dose-related inhibition of food-stimulated gastric acid secretion. tandfonline.com The study, using intragastric titration, found that this compound produced a stable and prolonged inhibition of acid secretion. tandfonline.com Furthermore, roxatidine has been shown to markedly inhibit gastric acid secretion stimulated by agents such as pentagastrin (B549294) and betazole (B1666917) in a dose-dependent manner. researchgate.net

Table 1: Inhibition of Food-Stimulated Gastric Acid Secretion by this compound

| Dose of this compound | Mean Inhibition of Cumulative Acid Output |

|---|---|

| 75 mg | 67% |

| 150 mg | 87.6% |

| 300 mg | 98.8% |

| 600 mg | 99.6% |

Data from a dose-response study in healthy male volunteers. tandfonline.com

The antisecretory potency of roxatidine has been compared to other H2-receptor antagonists. It is considered to be approximately three to six times more potent than cimetidine (B194882) and about twice as potent as ranitidine (B14927). researchgate.netjfda-online.com Pharmacodynamic studies have indicated that this compound is an effective gastric antisecretory agent, with some research suggesting it could be up to twice as potent as ranitidine. nih.gov

Dose-Dependent Suppression of Gastric Acid Production

This compound's inhibitory effect on gastric acid production is directly related to the administered dose. zynapte.comnih.gov Studies have shown that it effectively suppresses both basal and stimulated gastric acid secretion. Research indicates that a daily dose of 150 mg is optimal for achieving significant suppression of gastric acid. nih.govtsijournals.comnih.govrad-ar.or.jp

A double-blind, crossover study involving 12 healthy volunteers demonstrated the extent of this suppression. A 75 mg dose of this compound resulted in a substantial reduction in peptone-stimulated hydrochloric acid output. Compared to a placebo, the daytime acid output was reduced by an average of 86% in the 4 to 6 hours following administration and by 32% in the 10 to 12-hour phase. ncats.io The same dosage was also highly effective at night, producing a 75% to 92% reduction in nocturnal acid output and increasing the intragastric pH by approximately 2 units. ncats.io

Further studies using a slow-release granulated formulation of 150 mg this compound in healthy male volunteers confirmed a significant decrease in the duration for which gastric pH remained in the acidic range of 1.5 to 4.0. mims.com Pharmacodynamic research has established that a single 150 mg dose at bedtime is more effective in controlling nocturnal acid secretion than administering 75 mg twice daily. scholarsresearchlibrary.comnih.govtsijournals.comnih.gov

Table 1: Effect of this compound on Gastric Acid Secretion

| Dose Administered | Condition | Percentage Reduction in Acid Output (vs. Placebo) | Reference |

|---|---|---|---|

| 75 mg | Daytime (4-6 hours post-dose) | 86% | ncats.io |

| 75 mg | Daytime (10-12 hours post-dose) | 32% | ncats.io |

| 75 mg | Nocturnal | 75% - 92% | ncats.io |

Comparative Potency Analysis with Other H2-Receptor Antagonists (e.g., Ranitidine, Cimetidine)

On a weight-for-weight basis, this compound has demonstrated greater potency than other widely used H2-receptor antagonists like cimetidine and ranitidine. In animal models, its potency was found to be 4 to 6 times greater than that of cimetidine. In Heidenhain-pouch dogs, this compound was 3 to 6 times more potent than cimetidine at inhibiting gastric acid secretion stimulated by either food or histamine. researchgate.net

Multiple reviews and pharmacodynamic studies conclude that this compound is approximately twice as potent as ranitidine. nih.govnih.gov In vitro experiments suggest that this compound and ranitidine are equipotent. researchgate.net

Despite the differences in potency, clinical efficacy studies comparing standard therapeutic doses have shown comparable outcomes. There was no significant difference in ulcer healing rates or pain relief between a total daily dose of 150 mg of this compound, 300 mg of ranitidine, or 800 mg of cimetidine. nih.govnih.gov Similarly, a large multicentre trial found that 75 mg of this compound twice daily produced healing rates equivalent to those seen with 200 mg of cimetidine four times a day.

Table 2: Comparative Potency and Clinical Equivalence of H2-Receptor Antagonists

| Compound | Potency vs. Cimetidine | Potency vs. Ranitidine | Clinically Equivalent Daily Dose | Reference |

|---|---|---|---|---|

| This compound | 3.5 to 6 times more potent | Approx. 2 times more potent | 150 mg | researchgate.netnih.govnih.gov |

| Ranitidine | - | - | 300 mg | nih.govnih.gov |

| Cimetidine | - | - | 800 mg | nih.govnih.gov |

Effects on Pepsin Secretion

In addition to its effects on gastric acid, this compound also reduces the total output of pepsin, a key digestive enzyme. This reduction in pepsin secretion is dose-dependent. nih.gov The mechanism is linked to the inhibition of acid secretion, as the conversion of inactive pepsinogen to active pepsin is dependent on the acidic environment of the stomach. While this compound markedly decreases the total amount of pepsin released into the stomach, studies have shown it does not have a significant impact on the levels of serum pepsinogen I. zynapte.comnih.gov

Mucosal Protective Actions

This compound possesses a mucosal protective action that is independent of its acid-suppressing effects. Research has shown that, unlike cimetidine, ranitidine, and famotidine (B1672045), this compound can prevent the formation of gastric mucosal lesions induced by necrotizing agents in rat models. zynapte.com It also inhibits gastric lesions caused by acetylsalicylic acid and water-immersion stress.

A significant component of this protective action is its direct effect on gastric mucosal cells. A study using cultured rabbit gastric mucosal cells found that roxatidine stimulated both the secretion and synthesis of mucus. This effect was dose-related and was not observed with other H2 antagonists like cimetidine, ranitidine, or famotidine. The study concluded that roxatidine directly acts on these cells to enhance mucus production, a key component of the gastric mucosal barrier.

Potential Role in Small Intestinal Mucus Production

The mucosal protective effects of roxatidine extend beyond the stomach to the small intestine. It has been shown to inhibit intestinal injury induced by non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin (B1671933).

A key study investigated this effect in rats and found that roxatidine significantly lessened indomethacin-induced small intestinal damage, an effect not seen with cimetidine or famotidine. The mechanism for this protection appears to be an increase in the production of small intestinal mucus. The researchers observed that roxatidine administration led to an increase in mucus-stained areas in the intestinal mucosa. This effect was found to be mediated by endogenous nitric oxide (NO), as it was blocked by an NO synthase inhibitor. The protective action was not, however, dependent on prostaglandins. This suggests a unique mechanism by which roxatidine enhances the mucosal defense system in the small intestine.

Pharmacokinetics and Biotransformation of Roxatidine Acetate

Absorption Characteristics

Roxatidine (B1205453) acetate (B1210297) is characterized by its rapid and extensive absorption following oral administration. researchgate.netfrontiersin.orgnih.govnih.gov As a prodrug, it is designed to be converted into its active form within the body. researchgate.netjfda-online.com

Oral Bioavailability and Extent of Absorption

The oral bioavailability of roxatidine acetate is notably high, with studies indicating that it is almost completely absorbed after being taken by mouth. researchgate.netnih.govnih.gov The extent of absorption is estimated to be greater than 95%. researchgate.netnih.govnih.gov Some sources report a bioavailability range of 80% to 90%. drugbank.comnih.gov This near-complete absorption contributes to its efficacy. researchgate.netnih.gov

Absorption Rates and Time to Peak Plasma Concentration (Tmax)

The rate of absorption for this compound is generally rapid. researchgate.netnih.gov However, the time it takes to reach the maximum concentration of its active metabolite, roxatidine, in the plasma (Tmax) can vary depending on the formulation. For instance, a powder-in-capsule formulation has been shown to have a Tmax of approximately 1 hour. nih.gov In contrast, a granulated capsule formulation exhibits a slower release, with a Tmax of about 3 hours. researchgate.netnih.gov Another study involving healthy Chinese subjects reported a Tmax of 2.83 ± 0.29 hours for the active metabolite roxatidine. jfda-online.com A study on healthy adults who received single oral doses of 37.5 mg, 75 mg, or 150 mg reported Tmax values of 2.38 ± 0.69 hours, 2.88 ± 0.35 hours, and 2.13 ± 0.35 hours, respectively. kegg.jp

Influence of Formulation (e.g., Powder vs. Granulated Capsules) on Absorption Profile

The formulation of this compound significantly influences its absorption profile. nih.gov A powder-in-capsule formulation leads to rapid absorption. nih.gov Conversely, granulated capsules are designed for a slower release of the active compound. researchgate.netnih.gov Sustained-release formulations, such as mucoadhesive microspheres, have also been developed and show a delayed Tmax, suggesting slower absorption over a prolonged period. rjpbcs.com For example, one study comparing a sustained-release formulation to a conventional tablet found a Tmax of 3.00 ± 0.05 hours for the sustained-release version versus 1.00 ± 0.04 hours for the conventional tablet. rjpbcs.com

Table 1: Tmax of Roxatidine by Formulation

| Formulation | Tmax (hours) |

|---|---|

| Powder Capsule | ~1 nih.gov |

| Granulated Capsule | ~3 researchgate.netnih.gov |

| Sustained-Release Microspheres | 3.00 ± 0.05 rjpbcs.com |

| Conventional Tablet | 1.00 ± 0.04 rjpbcs.com |

Distribution and Plasma Protein Binding

Once absorbed and converted to its active form, roxatidine, the drug exhibits a low affinity for binding to plasma proteins. researchgate.netdrugbank.com In vitro studies have shown that only about 6% to 7% of roxatidine is bound to human plasma proteins. researchgate.net Another source indicates a plasma protein binding of 5-7%. drugbank.com The volume of distribution for roxatidine has been reported to range from 1.7 L/kg at steady-state to 3.2 L/kg after a single oral dose of this compound. researchgate.net

Metabolism and Active Metabolite Formation

This compound is a prodrug that undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, roxatidine. researchgate.netfrontiersin.orgnih.govdrugbank.com The parent compound, this compound, is generally not detectable in either plasma or urine, indicating a complete and rapid conversion. researchgate.netnih.gov

Deacetylation by Esterases in Small Intestine, Plasma, and Liver

The primary metabolic pathway for this compound is deacetylation. researchgate.netfrontiersin.orgdrugbank.com This biotransformation is carried out by esterase enzymes present in several locations within the body, including the small intestine, plasma, and liver. researchgate.netfrontiersin.orgnih.govglpbio.com This process effectively removes the acetyl group from the this compound molecule, yielding the active compound roxatidine. researchgate.netfrontiersin.orgdrugbank.com The metabolism of roxatidine itself involves minimal contribution from cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6. hiv-druginteractions.orghiv-druginteractions.orghiv-druginteractions.org

Table 2: Summary of Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Oral Bioavailability | >95% | researchgate.netnih.govnih.gov |

| 80-90% | drugbank.comnih.gov | |

| Tmax (Granulated Capsule) | ~3 hours | researchgate.netnih.gov |

| Plasma Protein Binding | 5-7% | researchgate.netdrugbank.com |

| Primary Metabolite | Roxatidine | researchgate.netfrontiersin.orgnih.govdrugbank.com |

| Metabolic Pathway | Deacetylation by esterases | researchgate.netfrontiersin.orgnih.govglpbio.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Roxatidine |

| This compound hydrochloride |

| Ranitidine (B14927) |

| Cimetidine (B194882) |

| Famotidine (B1672045) |

| Pirenzepine |

| Antipyrine |

| Propranolol |

| Raltegravir |

| Maraviroc |

| Emtricitabine |

| Sofosbuvir |

| Acetyl chloride |

| Acetone |

| Lysozyme |

Identification of Roxatidine as the Major Active Metabolite

This compound is rapidly and almost completely absorbed after oral administration, with a bioavailability reported to be over 95%. researchgate.netnih.gov Following absorption, it is quickly converted into its active desacetyl metabolite, roxatidine. researchgate.netdrugbank.comfrontiersin.org This biotransformation is so rapid and extensive that the parent compound, this compound, is typically not detectable in either plasma or urine. researchgate.netnih.gov Consequently, all pharmacokinetic evaluations are based on the measurements of roxatidine. researchgate.netnih.gov The conversion is facilitated by esterase enzymes present in the small intestine, plasma, and liver. researchgate.netnih.gov Roxatidine is the primary and most significant metabolite found in both plasma and urine, responsible for the drug's therapeutic effects. researchgate.netnih.gov

Elimination and Excretion Pathways

The elimination of roxatidine and its metabolites from the body occurs predominantly through the kidneys. jfda-online.commims.comncl.edu.tw

Renal Excretion of Roxatidine and Metabolites

For most H2-antagonists, including roxatidine, renal clearance is the principal mechanism of elimination. tandfonline.comnih.gov In individuals with normal kidney function, renal clearance accounts for approximately 60% to 80% of the total plasma clearance of the drug. tandfonline.comnih.govtandfonline.com The primary substance excreted in the urine is the active metabolite, roxatidine. nih.gov The total plasma clearance of roxatidine in subjects with normal glomerular filtration rates (creatinine clearance >100 ml/min) is approximately 480 ml/min. tandfonline.com

Recovery in Urine

Studies measuring the recovery of the drug have shown that about 96% of the total radioactivity from a dose of this compound is recovered in the urine. researchgate.net Of this recovered amount, the active metabolite roxatidine constitutes about 55%. researchgate.net Other studies have reported a similar urinary recovery rate for roxatidine, ranging between 55% and 60% of the administered dose. nih.gov Fecal excretion of metabolites is minimal, accounting for less than 1% of the dose. researchgate.net

Steady-State Plasma Levels

Following repeated daily administration of this compound, steady-state plasma concentrations of the active metabolite, roxatidine, are typically achieved within 4 to 7 days. researchgate.netnih.gov Once steady-state is reached, there is no evidence of significant accumulation of the desacetyl metabolite with continued administration. researchgate.netnih.gov A pilot pharmacokinetic study observed that plasma levels of roxatidine reached a steady state after a 7-day regimen, with a mean trough concentration of 34.07 ng/mL on day 7. jfda-online.com

Table 1: Steady-State Pharmacokinetic Parameters of Roxatidine

| Parameter | Value | Source |

|---|---|---|

| Time to Reach Steady State | 4-7 days | researchgate.netnih.gov |

| Mean Trough Concentration (Day 7) | 34.07 ng/mL | jfda-online.com |

| Maximum Plasma Concentration (Cmax) at Steady State | 583.3 ± 6.82 ng/mL | jfda-online.com |

| Time to Maximum Plasma Concentration (Tmax) at Steady State | 1.83 ± 0.29 hr | jfda-online.com |

| Area Under the Curve (AUC) at Steady State | 4968.3 ± 601.8 ng•hr/mL | jfda-online.com |

Pharmacokinetic Considerations in Special Populations

The pharmacokinetic profile of roxatidine can be altered in certain populations, primarily due to changes in renal function. nih.gov

Patients with Renal Impairment : In individuals with chronic renal failure, the elimination of roxatidine is significantly impaired. tandfonline.comnih.gov The elimination half-life is considerably prolonged as the glomerular filtration rate decreases. tandfonline.comnih.govnih.gov For instance, in patients with severe uremia, the half-life increased to approximately 18 hours, compared to about 6 hours in those with normal renal function. tandfonline.com This is a direct result of the reduced renal clearance of the drug. tandfonline.comnih.gov Consequently, the total clearance of roxatidine is markedly reduced in these patients. tandfonline.com Studies have shown that neither hemodialysis nor peritoneal dialysis substantially removes roxatidine, meaning a supplemental dose after dialysis is not typically necessary. tandfonline.comnih.govresearchgate.net

Elderly Patients : The pharmacokinetics of roxatidine in the elderly are influenced by the natural decline in renal function associated with aging. tandfonline.comnih.govkarger.com The decrease in the clearance of roxatidine in older individuals can be almost entirely attributed to their reduced renal function. nih.gov Therefore, dosage adjustments in the elderly should be considered in accordance with their expected kidney function. tandfonline.comnih.gov

Lactating Women : Studies have shown that only a negligible fraction of an administered dose of this compound is excreted into breast milk, suggesting minimal exposure to a nursing infant. mims.comnih.gov

Table 2: Roxatidine Half-Life in Different Populations

| Population | Elimination Half-Life (t½) | Source |

|---|---|---|

| Healthy Volunteers | ~6 hours | nih.govtandfonline.com |

| Patients with Severe Renal Insufficiency | ~11-18 hours | tandfonline.comnih.gov |

Renal Impairment

The kidneys are the primary route for the elimination of roxatidine, and therefore, renal impairment significantly alters its pharmacokinetic profile. jfda-online.comoup.com Studies have consistently demonstrated that declining renal function leads to a marked decrease in the clearance and a prolonged elimination half-life of the drug. oup.comresearchgate.netnih.gov

Research involving patients with varying degrees of chronic renal failure has provided detailed insights into these changes. A study involving 31 patients, categorized into five groups based on creatinine (B1669602) clearance (Clcr), showed a progressive alteration in pharmacokinetic parameters as renal function declined. nih.gov In patients with severe renal failure and uremia, the terminal half-life of roxatidine was substantially longer compared to individuals with normal renal function. nih.gov For instance, the half-life increased from approximately 6 hours in controls to over 18 hours in uremic patients. nih.gov Concurrently, the maximum serum concentration (Cmax) increased, and the total and renal clearance of the drug progressively decreased with the reduction in glomerular filtration rate (GFR). nih.gov A linear correlation has been established between creatinine clearance and both the total and renal clearance of roxatidine. nih.gov

Another study focusing on patients with renal insufficiency (Clcr 8-17 ml min⁻¹) reported a mean terminal elimination half-life of 10.8 hours. nih.gov In anuric patients, the elimination half-life was also considerably prolonged. researchgate.net It was noted that while hemodialysis could lower serum roxatidine concentrations, a rebound increase was observed after the dialysis session ended. researchgate.net

A meta-analysis of H2-receptor antagonists, including roxatidine, confirmed that with declining GFR, there is a significant increase in the area under the plasma concentration-time curve (AUC) and the elimination half-life (t½). oup.com Compared to individuals with a GFR greater than 80 ml/min/1.73 m², the drug AUC was found to increase by 200% when the GFR dropped to 30 ml/min/1.73 m² and by 300% at a GFR of 20 ml/min/1.73 m². oup.com

Table 1: Effect of Renal Impairment on Roxatidine Pharmacokinetics

| Creatinine Clearance (Clcr) Group | Clcr (ml/min) | Terminal Half-Life (hours) | Cmax (ng/ml) | Total Clearance (ml/min) | Renal Clearance (ml/min) |

|---|---|---|---|---|---|

| Controls | 94.5 ± 13.9 | 6.02 ± 0.31 | 816 ± 75 | 353.6 ± 26 | 243.9 ± 56 |

| Mild Impairment | 47 ± 6 | 7.35 ± 0.57 | - | - | - |

| Moderate Impairment | 27.3 ± 3.1 | 9.3 ± 0.83 | - | - | - |

| Severe Impairment | 12.8 ± 1.4 | 14.6 ± 3.7 | - | - | - |

| Uremia | 6.6 ± 0.6 | 18.10 ± 2.77 | 1364.7 ± 156 | 90.31 ± 12.2 | 12.32 ± 0.18 |

Data sourced from a study on patients with varying degrees of chronic renal failure. nih.gov

Hepatic Impairment

The liver is a key site for the biotransformation of this compound to its active form, roxatidine. researchgate.netnih.gov Consequently, liver disease can affect the drug's pharmacokinetics, with the extent of the impact depending on the severity of the hepatic impairment. nih.gov

Studies comparing the pharmacokinetics of roxatidine in patients with chronic hepatitis, cirrhosis, and healthy subjects have found no significant differences in pharmacokinetic variables between patients with chronic hepatitis and healthy controls. researchgate.netnih.gov However, in patients with liver cirrhosis, the pharmacokinetic profile is markedly altered. researchgate.netnih.gov Serum concentrations of roxatidine were found to be significantly higher in cirrhotic patients. nih.gov

In patients with cirrhosis, the half-life and the area under the plasma concentration-time curve (AUC) were significantly longer and larger, respectively, compared to both healthy controls and patients with chronic hepatitis. nih.gov Conversely, the clearance of the drug was significantly reduced in the cirrhosis group. nih.gov The study also revealed that the half-life lengthened and clearance decreased in parallel with the progression of liver disease. nih.gov Good correlations were observed between pharmacokinetic parameters (half-life, clearance, elimination rate) and serum markers of liver function, such as hyaluronate and gamma-glutamyl transpeptidase. nih.gov

The metabolism of roxatidine involves several pathways. After the initial conversion from this compound, the active metabolite, roxatidine (M-1), is further metabolized. thieme-connect.com Studies using human liver microsomes have identified that Cytochrome P450 (CYP) enzymes are involved in these subsequent metabolic steps. Specifically, CYP2D6 plays a significant role in the metabolism of roxatidine's metabolites. thieme-connect.com

Table 2: Pharmacokinetic Parameters of Roxatidine in Hepatic Impairment

| Subject Group | Half-Life (t½) | Area Under Curve (AUC) | Clearance |

|---|---|---|---|

| Healthy Controls | No significant difference from Chronic Hepatitis | No significant difference from Chronic Hepatitis | No significant difference from Chronic Hepatitis |

| Chronic Hepatitis | No significant difference from Healthy Controls | No significant difference from Healthy Controls | No significant difference from Healthy Controls |

| Cirrhosis | Significantly longer | Significantly bigger | Significantly smaller |

Comparative findings from a study involving healthy subjects, patients with chronic hepatitis, and patients with cirrhosis. nih.gov

Pediatric Populations

The pharmacokinetics of this compound have been investigated in pediatric populations to understand its disposition in this age group. nih.govjst.go.jp Clinical studies in children, typically between the ages of 6 and 14, have shown that while there are apparent differences in raw pharmacokinetic parameters compared to healthy adults, these differences are largely attributable to variations in body size. nih.govresearchgate.net

When pharmacokinetic parameters such as clearance (CL/F) and volume of distribution (Vd/F) are adjusted for body surface area (BSA) or body weight (BW), they become comparable between pediatric patients and healthy adult volunteers. nih.govjst.go.jp Furthermore, a close correlation has been demonstrated between the maximum plasma concentration (Cmax) and the area under the curve (AUC) with the dose administered per unit of BSA (mg/m²) or BW (mg/kg). nih.govjst.go.jp

Multiple-dose studies conducted in pediatric patients have shown no evidence of plasma accumulation of roxatidine. nih.govjst.go.jpresearchgate.net This finding is consistent with results from studies in adult populations. nih.gov These data collectively indicate that the pharmacokinetic profile of roxatidine in pediatric patients is similar to that observed in healthy adults when normalized for body size. researchgate.netnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Roxatidine |

| Creatinine |

| Hyaluronate |

| Gamma-glutamyl transpeptidase |

| Cimetidine |

Clinical Efficacy Studies of Roxatidine Acetate

Therapeutic Applications in Gastrointestinal Disorders

Roxatidine (B1205453) acetate (B1210297) has demonstrated efficacy in the treatment of several acid-related upper gastrointestinal disorders. drugbank.comontosight.ai Clinical studies have confirmed its effectiveness in managing conditions such as peptic ulcer disease, reflux esophagitis, and stomal ulcers. ontosight.aitandfonline.com

Peptic Ulcer Disease

Roxatidine acetate has been extensively studied for its role in the management of peptic ulcer disease, which includes duodenal and gastric ulcers. drugbank.comnih.govontosight.aitandfonline.com It has shown to be effective in both the healing of active ulcers and the prevention of their recurrence. drugbank.comtandfonline.com

Duodenal Ulcers

Clinical trials have established the efficacy of this compound in promoting the healing of duodenal ulcers. drugbank.comnih.govtandfonline.comtandfonline.comnih.gov Studies have shown high healing rates over 4, 6, and 8 weeks of therapy. tandfonline.comtandfonline.com

A multicenter, double-blind study involving 300 outpatients with endoscopically confirmed duodenal ulcers found that after 14 days of treatment, there were substantial reductions in ulcer size. nih.gov The healing rates were between 87% and 89%, with no significant difference between a once-daily or twice-daily dosage regimen. nih.gov Another study comparing this compound with ranitidine (B14927) in Thailand involved 215 patients and found that after 4 weeks, 79.5% of ulcers in the roxatidine group had healed, which was comparable to the 77.0% healing rate observed with ranitidine. who.int By 6 weeks, the healing rate for roxatidine had increased to 93.8%. who.int

In a large multicentre double-blind clinical trial with over 700 patients, this compound demonstrated healing rates exceeding 90% for duodenal ulcers, which was comparable to cimetidine (B194882).

| Study | Treatment Group | Duration | Healing Rate |

| Multicenter, double-blind study | This compound | 14 days | 87-89% |

| Comparative study in Thailand | This compound | 4 weeks | 79.5% |

| Comparative study in Thailand | This compound | 6 weeks | 93.8% |

| Multicentre double-blind trial | This compound | Not Specified | >90% |

Gastric Ulcers

This compound has also proven to be highly effective in the healing of benign gastric ulcers. drugbank.comnih.govontosight.aitandfonline.comtandfonline.com Clinical trials have demonstrated significant healing rates and pain reduction over treatment periods of 4, 6, and 8 weeks. tandfonline.comtandfonline.com

In a large multicenter, double-blind clinical trial involving over 700 patients with either gastric or duodenal ulcers, this compound produced endoscopically confirmed healing rates in excess of 90% for both types of ulcers, showing no significant difference when compared to cimetidine. nih.gov Another review of clinical trials found that the efficacy of this compound was comparable to other potent H2-receptor antagonists in terms of cumulative healing rates for gastric ulcers. nih.gov

One study noted that after 4 weeks of treatment, the healing rate for gastric ulcers was estimated to be 81.9%. tandfonline.com After 6 weeks, the healing rate increased to 87.0%. tandfonline.com

| Study | Duration | Healing Rate |

| Multicentre double-blind trial | Not Specified | >90% |

| Single-arm study | 4 weeks | 81.9% |

| Single-arm study | 6 weeks | 87.0% |

Prophylaxis of Recurrent Ulcers

This compound is also used for the prophylaxis of recurrent gastric and duodenal ulcers. drugbank.comtandfonline.com Long-term studies have shown that it can significantly reduce the rates of ulcer recurrence.

Reflux Esophagitis / Gastroesophageal Reflux Disease (GERD)

This compound has been shown to be effective in the treatment of reflux esophagitis, also known as gastroesophageal reflux disease (GERD). nih.govontosight.aitandfonline.comwho.int Non-comparative studies of up to 8 weeks in duration have confirmed its efficacy in managing this condition. nih.gov

Clinical trials have demonstrated that this compound is comparable to other potent H2-receptor antagonists in treating reflux esophagitis. nih.gov Its efficacy in relieving the symptoms of GERD has been noted in various studies. ontosight.ai In a study involving 3,409 patients with gastro-oesophageal reflux disease, 60.7% of patients experienced positive outcomes with this compound treatment. semanticscholar.org

Stomal Ulcer (Marginal Ulcer)

The efficacy of this compound in treating stomal ulcers, also referred to as marginal ulcers, has been confirmed in non-comparative studies. nih.govontosight.aitandfonline.com These studies, with a duration of up to 8 weeks, have demonstrated the therapeutic potential of this compound for this condition. nih.gov

Zollinger-Ellison Syndrome

This compound is indicated for the treatment of Zollinger-Ellison syndrome, a rare condition characterized by excessive gastric acid production. wikipedia.orgrad-ar.or.jpmfds.go.krncats.io The medication works by selectively blocking H2 receptors on gastric parietal cells, thereby inhibiting acid secretion. rad-ar.or.jpsmolecule.com

Gastritis

This compound has been shown to be effective in improving gastric mucosal lesions associated with acute gastritis and the acute exacerbation of chronic gastritis. rad-ar.or.jpmfds.go.kr Clinical trials have demonstrated its ability to reduce symptoms such as gastric pain, heartburn, and retching. rad-ar.or.jp In patients with gastritis, roxatidine has been found to suppress nocturnal gastric juice secretion. researchgate.netnih.gov One study comparing roxatidine to famotidine (B1672045) in patients with gastritis found that roxatidine suppressed gastric juice secretion by 70%, while famotidine suppressed it by 64%. researchgate.netnih.gov

Clinical Trial Design and Methodology

The clinical evaluation of this compound has been conducted through rigorously designed trials to ensure the validity and reliability of the findings. wikipedia.orgnih.gov

Double-Blind, Randomized, and Comparative Studies

A significant portion of the clinical research on this compound has involved double-blind, randomized, and comparative studies. wikipedia.orgnih.gov This methodology is considered the gold standard in clinical research as it minimizes bias. In these studies, this compound has been compared against other H2-receptor antagonists like ranitidine and cimetidine, as well as placebos. nih.govnih.govnih.gov For instance, a double-blind, randomized trial compared the efficacy of this compound with ranitidine for duodenal ulcer healing, involving 232 patients. nih.gov Another large-scale, double-blind comparative trial included over 700 patients with gastric or duodenal ulcers, comparing this compound to cimetidine. researchgate.netnih.gov

Outcomes Assessment (e.g., Ulcer Healing Rates, Pain Relief)

The primary measures of efficacy in clinical trials of this compound have been ulcer healing rates and symptomatic relief, particularly pain reduction. nih.gov Endoscopically confirmed healing rates have been a key endpoint in studies evaluating the treatment of gastric and duodenal ulcers. smolecule.comnih.gov For example, in a multicentre, double-blind study, ulcer healing was assessed via endoscopy at 2 and 4 weeks. nih.gov Pain relief has been typically assessed through patient-reported outcomes, including reductions in the frequency and severity of epigastric pain, and the consumption of antacid tablets. nih.govnih.gov Studies have consistently shown that this compound provides effective pain relief, with many patients becoming pain-free by the end of the treatment period. nih.govtandfonline.com

Comparative Efficacy with Other H2-Receptor Antagonists and Proton Pump Inhibitors

The clinical utility of this compound has been benchmarked against other established acid-suppressing medications.

Head-to-Head Comparisons with Cimetidine, Ranitidine, Famotidine

Numerous head-to-head clinical trials have compared this compound with other H2-receptor antagonists, including cimetidine, ranitidine, and famotidine. nih.gov

This compound vs. Cimetidine: In large-scale, double-blind trials, this compound has demonstrated efficacy comparable to cimetidine. researchgate.net One multicenter, double-blind clinical trial involving over 700 patients with gastric or duodenal ulcers showed that this compound produced healing rates exceeding 90% for both ulcer types, which was not significantly different from the outcomes achieved with cimetidine. smolecule.comnih.gov Another study found no significant difference in efficacy criteria, including cure rate, reduction in ulcer size, and pain relief, between this compound and cimetidine. tandfonline.com Furthermore, this compound is noted to have a better safety profile, lacking the antiandrogenic effects and interference with hepatic drug metabolism associated with cimetidine. tandfonline.comnih.gov

This compound vs. Ranitidine: Multiple studies have established that this compound has a similar efficacy to ranitidine in treating peptic ulcer disease. nih.gov A randomized, double-blind trial with 232 duodenal ulcer patients found no significant difference in healing rates between roxatidine and ranitidine at 2 and 4 weeks. nih.gov Similarly, a study comparing the two drugs for gastric ulcer treatment in 295 patients reported comparable healing rates of 85.6% for this compound and 88.2% for ranitidine after 8 weeks. nih.gov Pharmacodynamic studies suggest that this compound may be up to twice as potent as ranitidine on a weight-for-weight basis. nih.govnih.gov

This compound vs. Famotidine: Comparative studies have also been conducted against famotidine. In a study assessing the suppression of nocturnal gastric juice secretion, roxatidine was found to be more effective than famotidine in patients with peptic ulcers. researchgate.netnih.gov Specifically, in patients with gastric ulcers, roxatidine suppressed secretion by 82% compared to 37% with famotidine. researchgate.net For duodenal ulcers, the suppression rates were 71% for roxatidine and 39% for famotidine. researchgate.net

Interactive Data Table: Comparative Ulcer Healing Rates

| Drug | Condition | Healing Rate | Study Duration |

| This compound | Duodenal Ulcer | ~92% | 6 weeks |

| Cimetidine | Duodenal Ulcer | ~92% | 6 weeks |

| This compound | Duodenal Ulcer | 71% - 83% | 4 weeks |

| Ranitidine | Duodenal Ulcer | 69% - 84% | 4 weeks |

| This compound | Gastric Ulcer | 85.6% | 8 weeks |

| Ranitidine | Gastric Ulcer | 88.2% | 8 weeks |

Efficacy in H2-Blocker-Resistant Ulcers and Switching Strategies

A significant area of clinical research has been the efficacy of this compound in patients with ulcers that are resistant to other H2-blockers. A notable study investigated the strategy of switching between different types of H2-receptor antagonists. H2-blockers were categorized based on their chemical structure: those with a five-membered imidazole (B134444) or furan (B31954) ring (like cimetidine, ranitidine, and famotidine) and roxatidine, which possesses a six-membered ring structure. nih.gov

In this study, patients with ulcers resistant to the five-membered-ring agents were switched to roxatidine. The results showed that for gastric ulcers, healing was achieved in 47% of patients (9 out of 19). nih.govgrafiati.com For duodenal ulcers, the healing rate was even more pronounced, with 89% of patients (8 out of 9) experiencing healing after switching to roxatidine. nih.govgrafiati.com This suggests that for duodenal ulcers, in particular, switching to an H2-blocker with a different chemical structure can be a beneficial strategy for overcoming resistance. nih.gov

Conversely, the study also examined the effect of switching from roxatidine to a five-membered-ring agent in cases of roxatidine-resistant ulcers. In this scenario, the healing rate for gastric ulcers was 40% (6 out of 15 patients), and for duodenal ulcers, it was also 40% (4 out of 10 patients). nih.govgrafiati.com

Table 1: Healing Rates in H2-Blocker Switching Strategies

| Ulcer Type | Switching Strategy | Number of Patients | Healed | Healing Rate (%) |

| Gastric Ulcer | 5-Membered Ring Agent to Roxatidine | 19 | 9 | 47% |

| Duodenal Ulcer | 5-Membered Ring Agent to Roxatidine | 9 | 8 | 89% |

| Gastric Ulcer | Roxatidine to 5-Membered Ring Agent | 15 | 6 | 40% |

| Duodenal Ulcer | Roxatidine to 5-Membered Ring Agent | 10 | 4 | 40% |

Comparison with Proton Pump Inhibitors in Ulcer Healing

The therapeutic efficacy of this compound has also been compared to that of proton pump inhibitors (PPIs), which are another major class of acid-suppressing drugs. capes.gov.brscispace.com

In a multicenter, controlled trial, the healing quality of ulcers induced by lansoprazole (B1674482) (a PPI) was compared with that of roxatidine in patients with gastric or duodenal ulcers. nih.gov For gastric ulcers treated for 8 weeks, the healing rate with lansoprazole was 100%, while for roxatidine it was 69.2%. nih.gov Similarly, for duodenal ulcers treated for 6 weeks, lansoprazole achieved a 100% healing rate, compared to 70.0% for roxatidine. nih.gov The difference in healing rates for gastric ulcers was statistically significant. nih.gov

Another area of comparison has been in the context of ulcers induced by endoscopic submucosal dissection (ESD). One study compared roxatidine with rabeprazole (B1678785) (a PPI) for healing ESD-induced ulcers. nih.gov At 4 and 8 weeks, there were no significant differences in the ulcer healing rates between the two groups. nih.gov The rates of decrease in ulcer size at 4 weeks were 92.9% for the roxatidine group and 89.0% for the PPI group, and at 8 weeks, they were 99.8% and 99.7%, respectively, with no significant difference. nih.gov A separate prospective randomized controlled trial was designed to compare the effectiveness of this compound with lansoprazole for preventing bleeding and promoting healing of ESD-induced ulcers. umin.ac.jpnih.gov In this study involving 129 patients, the rate of bleeding after ESD was similar between the lansoprazole group (3.2%) and the roxatidine group (4.9%). nih.gov The ulcer healing rate at 8 weeks was also nearly identical, at 93.5% for lansoprazole and 93.4% for roxatidine. nih.gov

For non-erosive reflux disease (NERD), a randomized controlled trial compared roxatidine with omeprazole (B731) (a PPI). nih.gov Both treatments significantly improved heartburn scores at 4 and 8 weeks, and the clinical response rates did not differ between the two groups. nih.gov This suggests that roxatidine can be as effective as omeprazole in relieving the symptoms of NERD. nih.gov

Table 2: Comparative Healing Rates of this compound vs. Proton Pump Inhibitors (PPIs)

| Condition | Roxatidine Treatment | PPI Treatment | Roxatidine Healing Rate | PPI Healing Rate |

| Gastric Ulcer (8 weeks) | Roxatidine | Lansoprazole | 69.2% | 100% |

| Duodenal Ulcer (6 weeks) | Roxatidine | Lansoprazole | 70.0% | 100% |

| ESD-Induced Ulcer (8 weeks) | Roxatidine | Rabeprazole | ~99.8% (size decrease) | ~99.7% (size decrease) |

| ESD-Induced Ulcer (8 weeks) | Roxatidine | Lansoprazole | 93.4% | 93.5% |

| Non-Erosive Reflux Disease | Roxatidine | Omeprazole | Similar clinical response | Similar clinical response |

Real-World Evidence and Post-Market Surveillance

Post-market surveillance is a critical phase in understanding a drug's performance in a real-world setting, outside the controlled conditions of clinical trials. lindushealth.com This involves the active and systematic collection of data on a marketed drug to monitor its long-term safety and effectiveness across diverse populations. lindushealth.com For this compound, post-marketing surveillance has been conducted to gather data on its use in broader patient populations. lifescience.co.jpresearchandmarkets.com

Adverse Drug Reactions and Drug Interactions of Roxatidine Acetate

Safety Profile in Clinical Trials

Roxatidine (B1205453) acetate (B1210297) has demonstrated a favorable safety profile in clinical trials, with a generally low incidence of adverse reactions. nih.govnih.gov1mg.com

The table below summarizes the incidence of common adverse reactions:

| Adverse Reaction | Incidence (in 1623 patients) |

| Overall | 1.7% |

| Skin rashes | Most frequently reported |

| Constipation | Most frequently reported |

Roxatidine acetate has been shown to share an improved safety profile when compared to cimetidine (B194882). nih.gov Clinical studies and human pharmacology trials have consistently indicated that this compound is an exceptionally well-tolerated compound. nih.gov This improved safety profile may be attributed to its greater potency compared to cimetidine (six times less potent) and ranitidine (B14927) (half as potent), allowing for therapeutic efficacy at lower doses, thus representing a lower chemical load. nih.gov Its novel chemical structure is also believed to contribute to its enhanced safety. nih.gov In comparative studies, the incidence of side effects with this compound was low and comparable to ranitidine. For instance, in a randomized multicenter double-blind study comparing this compound with ranitidine in gastric ulcer healing, 3 patients treated with this compound reported adverse reactions, compared to 4 ranitidine-treated patients. nih.gov

Incidence of Adverse Reactions

Absence of Antiandrogenic Effects

A notable advantage of this compound is its lack of antiandrogenic effects. drugbank.comnih.govjfda-online.comnih.govtandfonline.com Unlike some other H2-receptor antagonists, this compound does not significantly affect hypothalamic-pituitary-gonadal or hypothalamic-adrenal function. jfda-online.com This characteristic distinguishes it from compounds like cimetidine, which have been associated with antiandrogenic activity. nih.gov

Documented Drug-Drug Interactions

This compound's influence on drug-drug interactions is generally considered to be lower than that of cimetidine, primarily due to its minimal interference with hepatic drug metabolism. jfda-online.comresearchgate.nettandfonline.com While some H2-receptor antagonists can affect the absorption, metabolism, and excretion of other drugs, this compound has shown no pharmacokinetic interactions with certain drugs like theophylline, warfarin, propranolol, diazepam, desmethyldiazepam, or antipyrine. nih.govnih.gov Food also does not interfere with the absorption or disposition of this compound. nih.govnih.govnih.gov

As an H2-receptor antagonist, this compound can decrease gastric acid secretion, which may affect the absorption of drugs whose bioavailability is dependent on gastric pH. drugbank.com

The following table details documented drug-drug interactions where this compound can affect the absorption of other drugs:

| Interacting Drug | Effect of this compound on Interacting Drug Absorption | Potential Consequence |

| Tetraferric tricitrate decahydrate | Decreased absorption | Reduced serum concentration and potentially decreased efficacy. drugbank.com |

| Tipranavir | Decreased absorption | Reduced serum concentration and potentially decreased efficacy. drugbank.com |

| Voriconazole | Decreased absorption | Reduced serum concentration and potentially decreased efficacy. drugbank.com |

| Bosutinib | Decreased absorption | Reduced serum concentration and potentially decreased efficacy. drugbank.com |

| Budesonide | Decreased absorption | Reduced serum concentration and potentially decreased efficacy. drugbank.com |

| Captopril | Decreased absorption | Reduced serum concentration and potentially decreased efficacy. drugbank.com |

| Cefditoren | Decreased serum concentration | Reduced serum concentration and potentially decreased efficacy. drugbank.commedindia.net |

Other drugs whose absorption can be decreased by this compound, leading to reduced serum concentration and potentially decreased efficacy, include: Atazanavir, Amprenavir, Asunaprevir, Bifonazole, Cefpodoxime, Cefuroxime, Dabrafenib, Darunavir, Dasatinib, Delavirdine, Ferric ammonium (B1175870) citrate, Ferric cation, Ferric maltol, Ferric oxide, Ferric pyrophosphate, Ferric sulfate (B86663), Ferrous sulfate anhydrous, Ferumoxides, Ferumoxsil, Indinavir, Iron, Iron Dextran, Isavuconazole, Isavuconazonium, Itraconazole, Ketoconazole, Levothyroxine, Lopinavir, Miconazole, Mycophenolate mofetil, Mycophenolic acid, Nelfinavir, Nilotinib, Rilpivirine, Riociguat, and Ritonavir. drugbank.com

Conversely, this compound can cause an increase in the absorption of certain drugs, such as Risedronic acid and Saquinavir, potentially leading to increased serum concentration and a worsening of adverse effects. drugbank.com It can also increase the absorption of Dexmethylphenidate, potentially leading to increased serum concentration and a worsening of adverse effects. medindia.net

Preclinical and Translational Research of Roxatidine Acetate

In Vitro Studies on Cellular Mechanisms Beyond H2 Receptor Antagonism

Emerging research has unveiled that the therapeutic effects of roxatidine (B1205453) acetate (B1210297) may extend beyond its well-established role as a histamine (B1213489) H2 receptor antagonist. In vitro studies have begun to elucidate its activity on fundamental cellular pathways involved in inflammation and tissue response, suggesting a broader pharmacological profile.

Anti-inflammatory Effects via NF-κB and p38 MAPK Inhibition

Roxatidine acetate has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. medchemexpress.comchemsrc.com Studies in LPS-induced RAW 264.7 macrophages showed that this compound suppresses inflammatory responses through the inhibition of both nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) activation. medchemexpress.commedchemexpress.com Specifically, it was observed to concentration-dependently reduce the nuclear translocation of NF-κB subunits p65 and p50 and inhibit the phosphorylation of p38 MAPK. medchemexpress.com This dual inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and cytokines such as TNF-α, IL-1β, and IL-6. medchemexpress.comchemsrc.com Further research in human mast cells (HMC-1) confirmed that roxatidine attenuates allergic inflammation by suppressing the activation of NF-κB and p38 MAPK. researchgate.net

Table 1: Effects of this compound on Inflammatory Pathways In Vitro

| Cell Line | Stimulant | Key Pathway Inhibited | Downstream Effects | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | NF-κB, p38 MAPK | Decreased PGE2, NO, TNF-α, IL-1β, IL-6, VEGF-1 | medchemexpress.com |

| HMC-1 (Human Mast Cells) | PMACI | NF-κB, p38 MAPK | Reduced TNF-α, IL-6, IL-1β expression | medchemexpress.comresearchgate.net |

Effects on Human Keratinocytes and Human Skin Equivalent Models

The potential of this compound in dermatology has been investigated through its effects on human keratinocytes and skin models, particularly in the context of atopic dermatitis (AD). frontiersin.orgnih.govnih.gov In studies using TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound chloride (RXA) demonstrated protective effects on the skin barrier. frontiersin.orgnih.govnih.gov It was found to recover the expression of filaggrin, a crucial protein for skin barrier function, which is often downregulated in AD. frontiersin.orgnih.govnih.gov

Furthermore, RXA inhibited the expression of adhesion molecules like VCAM-1, which are involved in the inflammatory cell infiltrate seen in AD. frontiersin.orgresearchgate.net The compound also upregulated the expression of the aryl hydrocarbon receptor (AhR) and sirtuin 1 (SIRT1), which are part of a signaling axis (AhR-OVOL1-FLG) known to be a potent target for AD treatment. frontiersin.orgnih.govresearchgate.net These anti-inflammatory effects were linked to the suppression of the NF-κB signaling pathway in keratinocytes. frontiersin.orgnih.gov In an AD-like human skin equivalent (HSE) model, RXA treatment significantly reduced epidermal and dermal thickness and restored the levels of filaggrin and involucrin (B1238512), further supporting its therapeutic potential for skin inflammation. nih.gov

Table 2: Effects of this compound on Human Keratinocytes and Skin Models

| Model | Stimulant/Condition | Key Findings | Reference |

|---|---|---|---|

| HaCaT Keratinocytes | TNF-α/IFN-γ | Recovered filaggrin expression, inhibited VCAM-1, upregulated AhR and SIRT1, suppressed NF-κB activation. | frontiersin.orgnih.govresearchgate.net |

| Human Skin Equivalent (HSE) Model | AD Cocktail | Reduced epidermal/dermal thickness, recovered filaggrin and involucrin expression. | nih.gov |

Animal Model Studies

The therapeutic potential of this compound, observed in vitro, has been further explored in various animal models, providing crucial preclinical evidence for its efficacy in inflammatory conditions, intestinal injury, and cancer.

Efficacy in Atopic Dermatitis Mouse Models

In a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) mouse model, oral administration of this compound chloride (RXA) significantly alleviated clinical symptoms. frontiersin.orgnih.gov Treated mice showed a noticeable reduction in dermatitis scores and improvements in skin lesions. frontiersin.orgnih.gov Histological analysis revealed reduced epidermal thickness and decreased mast cell infiltration in the skin of RXA-treated mice compared to the Dfb-induced group. nih.gov

Mechanistically, RXA treatment led to a decrease in serum levels of immunoglobulin E (IgE) and histamine, key mediators of allergic reactions. frontiersin.orgnih.gov It also suppressed the production of pro-inflammatory cytokines like IL-6 in the dorsal skin. frontiersin.orgnih.gov Furthermore, consistent with in vitro findings, RXA restored the expression of the skin barrier protein filaggrin and inhibited the expression of adhesion molecules in the skin lesions of the AD mice. frontiersin.orgnih.govnih.gov

Table 3: Efficacy of this compound in Atopic Dermatitis Mouse Model

| Parameter Measured | Effect of this compound | Reference |

|---|---|---|

| Dermatitis Score | Significant reduction | frontiersin.orgnih.gov |

| Epidermal Thickness | Significant reduction | nih.gov |

| Mast Cell Infiltration | Reduced | nih.gov |

| Serum IgE and Histamine | Decreased levels | frontiersin.orgnih.gov |

| Skin IL-6 Levels | Suppressed production | frontiersin.orgnih.gov |

| Filaggrin Expression | Recovered | frontiersin.orgnih.govnih.gov |

Suppression of Indomethacin-Induced Small Intestinal Injury in Rats

Roxatidine has shown a protective effect against non-steroidal anti-inflammatory drug (NSAID)-induced intestinal damage. nih.govlktlabs.com In a rat model, roxatidine significantly ameliorated small intestinal injury caused by indomethacin (B1671933). nih.gov The mechanism appears to be distinct from its H2 receptor antagonism, as other antagonists like famotidine (B1672045) and cimetidine (B194882) did not show a similar protective effect. nih.gov The study revealed that roxatidine increased the amount of mucus in the small intestinal mucosa, as indicated by an increase in periodic acid Schiff (PAS)-positive areas. nih.gov This effect on mucus production was found to be mediated by endogenous nitric oxide (NO), as it was suppressed by a nitric oxide synthase inhibitor, but not by indomethacin itself. nih.gov

Anti-tumor Activity and Angiogenesis Inhibition in Syngeneic Mice

Beyond its anti-inflammatory and mucosal protective effects, roxatidine has been investigated for its anti-tumor properties. medchemexpress.comchemsrc.com In a study using syngeneic C57BL/6 mice implanted with Colon 38 cancer cells, oral administration of roxatidine significantly suppressed tumor growth. researchgate.net This effect was comparable to that of cimetidine, another H2 receptor antagonist known to have some anti-tumor activity. researchgate.net

The primary mechanism for this tumor suppression was identified as the inhibition of angiogenesis. researchgate.net Histological analysis of the tumors from roxatidine-treated mice showed markedly increased necrotic areas and a decreased density of microvessels. researchgate.net Furthermore, roxatidine treatment suppressed the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, both within the tumor tissue and in the serum of the tumor-bearing mice. medchemexpress.comresearchgate.net Notably, roxatidine did not directly inhibit the in vitro growth of the colon cancer cell line, suggesting its anti-tumor effect in vivo is primarily mediated through the inhibition of new blood vessel formation. researchgate.net

Table 4: Anti-tumor and Anti-angiogenic Effects of Roxatidine in Syngeneic Mice

| Model | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Colon 38 Cancer Implants in C57BL/6 Mice | Suppressed tumor growth, increased tumor necrosis, decreased microvessel density. | Angiogenesis inhibition via suppression of tumor and serum VEGF levels. | medchemexpress.comresearchgate.net |

Attenuation of Mast Cell-Mediated Allergic Inflammation

Recent studies have highlighted the potential of roxatidine to mitigate allergic inflammation by targeting mast cells, which are critical players in the allergic cascade. nih.govresearchgate.net Research has demonstrated that roxatidine can suppress the release of inflammatory mediators from mast cells. nih.gov In a model of atopic dermatitis in mice, oral administration of this compound led to a significant reduction in the infiltration of mast cells in the skin. frontiersin.org

The mechanism underlying this effect involves the inhibition of key signaling pathways. Studies have shown that roxatidine attenuates the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway in mast cells. nih.govmdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov By inhibiting NF-κB and p38 MAPK, roxatidine effectively dampens the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from stimulated mast cells. nih.govresearchgate.net

Furthermore, roxatidine has been observed to suppress the activation of caspase-1, an enzyme responsible for converting pro-IL-1β into its active, pro-inflammatory form. nih.govnih.gov This multi-faceted inhibition of mast cell activation and subsequent inflammatory signaling underscores the potential of roxatidine as a therapeutic agent for mast cell-driven allergic diseases. nih.gov

Novel Therapeutic Potential Beyond Acid Suppression

Beyond its established role as an acid suppressant, preclinical evidence strongly suggests that this compound possesses a range of other therapeutic properties, including anti-inflammatory, anti-allergic, antifibrotic, antitumor, and estrogenic activities. medchemexpress.comnih.gov These findings open up new avenues for the potential clinical application of this compound.

Anti-inflammatory Properties

The anti-inflammatory effects of roxatidine have been demonstrated in various preclinical models. medchemexpress.comchemsrc.com A key mechanism is the suppression of inflammatory responses through the inhibition of the NF-κB and p38 MAPK signaling pathways in macrophages. nih.govmedchemexpress.com In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, roxatidine was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are potent inflammatory mediators. chemsrc.commedchemexpress.com This was accompanied by a downregulation in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com

In a mouse model of atopic dermatitis, this compound administration significantly suppressed the increased levels of IL-6 in the dorsal skin. frontiersin.org It also reduced the expression of inflammatory cytokines like TNF-α and IL-1β. researchgate.net These findings collectively indicate that roxatidine's anti-inflammatory actions are mediated by its ability to modulate key signaling pathways and reduce the production of a wide array of inflammatory molecules. nih.govmedchemexpress.com

Anti-allergic Properties

The anti-allergic effects of roxatidine are closely linked to its anti-inflammatory actions, particularly its impact on mast cells. nih.gov By inhibiting the release of histamine and other inflammatory mediators from mast cells, roxatidine can effectively suppress allergic reactions. nih.gov

In an anaphylactic animal model using compound 48/80, a mast cell degranulator, pretreatment with this compound demonstrated a protective effect. medchemexpress.commedchemexpress.com It inhibited the compound 48/80-induced increase in serum levels of TNF-α, IL-6, and IL-1β. medchemexpress.commedchemexpress.com Furthermore, in a mouse model of contact hypersensitivity, roxatidine was found to significantly reduce ear swelling, the number of mast cells, and the production of inflammatory cytokines. nih.govresearchgate.net These studies provide compelling evidence for the anti-allergic potential of roxatidine, suggesting its utility in managing allergic conditions. nih.gov

Antifibrotic Effects

Emerging research suggests that roxatidine may also possess antifibrotic properties. This potential is linked to its ability to inhibit the NF-κB and MAPK signaling pathways, which are also implicated in the development of fibrosis. While direct and extensive preclinical studies focusing solely on the antifibrotic effects of roxatidine are still developing, the known inhibitory action on these core fibrotic pathways provides a strong rationale for further investigation.

Antitumor Activity

Preclinical studies have revealed that this compound exhibits antitumor activity. medchemexpress.comchemsrc.com In a study using a syngeneic mouse model with implanted colon cancer (Colon 38), oral administration of roxatidine significantly suppressed tumor growth. researchgate.net

The proposed mechanism for this antitumor effect is the inhibition of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Histological analysis of the tumor tissue from roxatidine-treated mice showed a marked increase in necrotic areas and a decrease in the density of microvessels. researchgate.net Furthermore, roxatidine was found to suppress the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, in both the tumor tissue and the serum of the tumor-bearing mice. researchgate.net Interestingly, roxatidine did not show a direct cytotoxic effect on the cancer cell line in vitro, suggesting that its antitumor activity in vivo is primarily mediated through the inhibition of angiogenesis. researchgate.net

Estrogenic Activity

Intriguing research has indicated that roxatidine may possess estrogenic activity. nih.govresearchgate.net In vivo studies using immature female rats demonstrated that roxatidine administration led to a significant increase in uterine weight, an effect comparable to that of estradiol, a potent estrogen. nih.govtandfonline.com

In vitro receptor binding assays showed that roxatidine has a mild affinity for both rat and rabbit uterine estrogen receptors. nih.govtandfonline.com While the binding affinity was lower than that of estradiol, the in vivo uterotrophic effect was pronounced. tandfonline.com Histopathological examination of the uterine tissue from roxatidine-treated rats further supported its estrogenic effect. nih.gov It is hypothesized that a major metabolite of roxatidine, 3-(1-piperidinyl methyl) phenol, which has a phenolic hydroxyl group, may be responsible for this estrogenic activity. tandfonline.com

Preformulation Studies for Dosage Form Development

Preformulation studies are the foundational phase in the development of a pharmaceutical dosage form. These investigations focus on the physicochemical properties of a drug substance, alone and in combination with excipients, to establish a stable, effective, and safe medication. For this compound, these studies have been crucial in determining its suitability for various pharmaceutical applications.

Suitability for Oral Dosage Forms

Preformulation evaluation of this compound has confirmed its favorable characteristics for the development of oral dosage forms. bepls.com Key physicochemical properties have been systematically investigated to ensure the drug's stability and compatibility with common pharmaceutical excipients. bepls.com